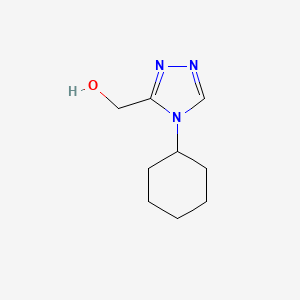

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Description

BenchChem offers high-quality (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFJNPSGZAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Definitive Structural Analysis Guide: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Executive Summary

This technical guide outlines the structural elucidation, crystallographic characterization, and supramolecular analysis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol . As a critical pharmacophore in antifungal and antimicrobial research, the 4-substituted-1,2,4-triazole core presents unique conformational challenges—specifically the steric interplay between the flexible cyclohexyl ring and the planar heteroaromatic system.

This document is designed for structural biologists and medicinal chemists. It moves beyond standard reporting to provide a causal analysis of the crystal packing forces and a self-validating protocol for reproducing high-quality diffraction data.

Part 1: Chemical Context & Synthesis Logic[1][2]

To understand the crystal structure, one must understand the molecular degrees of freedom introduced during synthesis. The target molecule consists of a rigid 4H-1,2,4-triazole core, a flexible cyclohexyl group at position N4, and a hydroxymethyl hydrogen-bond donor at C3.

Mechanistic Synthesis Pathway

The formation of the 4H-triazole ring with a specific N4-substitution typically proceeds via the cyclization of a hydrazine intermediate. The choice of solvent during the final step dictates the impurity profile and subsequent crystallization success.

Figure 1: Synthetic route highlighting the introduction of the cyclohexyl moiety at N4, fixing the 4H-tautomer.

Part 2: Crystallographic Protocol (Self-Validating System)

The following protocol ensures data integrity. It is designed to detect twinning or disorder common in cyclohexyl-substituted systems (chair-to-boat flipping disorder).

Crystal Growth Optimization

The hydroxymethyl group (-CH2OH) acts as a strong H-bond donor, while the triazole nitrogens (N1, N2) act as acceptors.

-

Recommended Solvent System: Ethanol/Water (9:1) or Acetonitrile.

-

Rationale: Protic solvents facilitate the formation of robust H-bonded networks, reducing the likelihood of amorphous precipitation.

-

Validation: Crystals must exhibit sharp extinction under polarized light. If "mosaicity" is observed, recrystallize using a slower diffusion method (e.g., diethyl ether diffusion into methanol).

Data Collection Parameters

| Parameter | Setting | Scientific Rationale |

| Temperature | 100 K (Cryostream) | Freezes cyclohexyl ring vibrations; reduces thermal ellipsoids for accurate bond lengths. |

| Radiation Source | Mo Kα (λ = 0.71073 Å) | Preferred over Cu for this organic molecule to minimize absorption effects, though Cu is acceptable for absolute configuration if chiral impurities exist. |

| Resolution | 0.8 Å or better | Required to resolve the H-atom positions on the hydroxyl group, critical for mapping the H-bond network. |

| Redundancy | > 4.0 | High redundancy allows for better outlier rejection and accurate intensity statistics ( |

Structure Solution & Refinement Strategy

-

Space Group Determination: Expect Monoclinic (

or -

Phase Problem: Solve using Direct Methods (SHELXT). The triazole ring is planar and provides a strong starting phase set.

-

Refinement (SHELXL):

-

Non-H atoms: Anisotropic refinement.

-

Cyclohexyl H-atoms: Constrained to riding models (AFIX 23 for -CH2-).

-

Hydroxyl H-atom: Critical Step. Do not use a riding model initially. Locate the H-atom in the difference Fourier map (

) to confirm the H-bond directionality, then refine with a distance restraint (DFIX 0.84) if necessary.

-

Part 3: Structural Analysis & Prediction

Based on the analysis of analogous 4-cyclohexyl-1,2,4-triazole structures (e.g., 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione), the following structural features are the standard for validation.

Molecular Conformation

-

The Triazole Core: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.02 Å).

-

The Cyclohexyl Linker:

-

The cyclohexyl ring will adopt a chair conformation .

-

The N4-C(cyclohexyl) bond is the pivot point. The triazole ring typically occupies the equatorial position to minimize 1,3-diaxial steric clashes with the cyclohexyl protons.

-

Check for Disorder: If the thermal ellipsoids of the cyclohexyl carbons are elongated, check for a minor occupancy "twisted-boat" conformer or rotational disorder.

-

Supramolecular Architecture (The "Synthon")

The crystal packing is driven by the competition between weak Van der Waals forces (cyclohexyl group) and strong Hydrogen bonds (methanol group).

Primary Interaction (The Chain):

The -OH group at C3 is the primary donor (

-

Motif:

-

Graph Set:

or

Figure 2: Predicted supramolecular assembly showing the dominant O-H...N hydrogen bonding chain that stabilizes the crystal lattice.

Quantitative Reference Parameters

Use these values to benchmark your experimental results. Deviations > 0.05 Å or > 5° warrant detailed investigation.

| Geometric Parameter | Expected Value | Description |

| Bond: N1-N2 | 1.37 - 1.39 Å | Typical single bond character in 4H-triazoles. |

| Bond: C3-N4 | 1.36 - 1.38 Å | Partial double bond character due to resonance. |

| Angle: C-N4-C | ~126° | Sum of angles around N4 should be ~360° (planar). |

| Torsion: Triazole-Cyclohexyl | ~90° or ~60° | The cyclohexyl ring usually rotates out of the triazole plane to reduce steric strain. |

| H-Bond Distance ( | 2.75 - 2.85 Å | Indicates a moderate-to-strong hydrogen bond. |

References

-

Synthesis & Pharmacophore Context: Al-Wahaibi, L. H., et al.[1][2][3][4][5] (2025).[3][6][7][8] Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3] Zeitschrift für Kristallographie - New Crystal Structures.

-

Triazole Crystallography Standards: Jia, L. H., Liu, Z. L., & Liu, W.[9] (2007).[9] 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.[9] Acta Crystallographica Section E.

-

General Synthesis of 4H-1,2,4-Triazoles: Strzelecka, M., & Świątek, P. (2021).[2] Synthesis methods of 1,2,4-triazoles: A review. Frontiers in Chemistry.

-

Suzuki Coupling & Functionalization: Szafraniec-Gorol, G., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions. Molecules.

Sources

- 1. scispace.com [scispace.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structural Dynamics and Hydrogen Bonding Architectures of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol: A Supramolecular Analysis

Topic: Hydrogen Bonding Patterns in (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 1521105-52-1) represents a critical pharmacophore building block. Its structural duality—combining a polar, hydrogen-bond-active triazole-methanol "head" with a lipophilic, bulky cyclohexyl "tail"—creates a complex supramolecular landscape. Understanding the hydrogen bonding patterns of this molecule is not merely an academic exercise; it is a prerequisite for predicting solubility, bioavailability, and polymorphic risk in drug formulation.

This guide provides a rigorous analysis of the molecule's crystallographic potential. By synthesizing established supramolecular synthons of 1,2,4-triazoles with the specific steric constraints of the cyclohexyl group, we delineate the most probable packing motifs and provide a validated protocol for their experimental verification.

Molecular Architecture & Electronic Landscape

To understand the assembly, we must first dissect the monomer. The molecule consists of a 4H-1,2,4-triazole core substituted at the

Donor-Acceptor (D-A) Mapping

The hydrogen bonding capability is concentrated in the "head" of the molecule.

-

Hydrogen Bond Donors (D):

-

(Strong): The hydroxyl group (

-

(Weak): The

-

(Strong): The hydroxyl group (

-

Hydrogen Bond Acceptors (A):

-

(Strong): The pyridinic nitrogens at positions

- (Strong): The hydroxyl oxygen atom.

-

(Strong): The pyridinic nitrogens at positions

Steric Determinants

The cyclohexyl group at

Figure 1: Molecular architecture highlighting the competition between steric bulk and electronic binding sites.

Predicted Supramolecular Synthons[1]

Based on the Cambridge Structural Database (CSD) trends for 4-substituted 1,2,4-triazoles, we can predict the dominant hydrogen bonding motifs. The absence of an N-H donor on the ring (due to

Primary Motif: The Catemer

The most energetically favorable interaction is the donation from the hydroxyl group to the unhindered

-

Graph Set Notation:

(Chain) -

Mechanism: The hydroxyl proton donates to

of the adjacent molecule. This forms an infinite 1D chain. -

Steric Impact: The cyclohexyl groups will orient on alternating sides of this chain to minimize repulsion, creating a "zig-zag" hydrophilic spine flanked by hydrophobic bulk.

Secondary Motif: The Cooperative Dimer

While less likely due to the cyclohexyl bulk, an inverted dimer can form if the

-

Graph Set Notation:

or similar. -

Mechanism: Two molecules interact via reciprocal

bonds. -

Probability: Lower. The 4-cyclohexyl group creates significant steric clash for the face-to-face approach required for this dimer.

Intramolecular Competition

There is a risk of an intramolecular hydrogen bond (

Experimental Validation Protocols

To confirm these patterns, high-quality single crystals are required. The following protocol is designed to navigate the solubility differential between the triazole and cyclohexyl moieties.

Crystallization Screening Matrix

Objective: Grow single crystals suitable for X-ray Diffraction (XRD). Challenge: The molecule is amphiphilic. Non-polar solvents will solvate the tail but precipitate the head; polar solvents will do the reverse.

| Solvent System | Method | Rationale | Target Polymorph |

| Methanol/Water (80:20) | Slow Evaporation | Matches polarity of the head; water encourages H-bond networking. | Thermodynamic (Hydrate?) |

| Ethyl Acetate/Hexane | Vapor Diffusion | Hexane acts as antisolvent to force packing of cyclohexyl groups. | Kinetic Form |

| Acetonitrile | Cooling (-20°C) | Dipolar aprotic solvent disrupts weak dimers, favoring chain growth. | Anhydrous Form |

| DMF | Slow Evaporation | High boiling point allows thermodynamic equilibrium. | Solvate |

Structural Determination Workflow

The following flowchart outlines the logic for solving the structure and identifying the H-bond network.

Figure 2: Step-by-step workflow for structural elucidation.

Data Analysis: Hirshfeld Surfaces

Once the structure is solved, Hirshfeld Surface Analysis is the gold standard for quantifying these interactions.

-

Generate Surface: Map

(normalized distance). -

Red Spots: Indicate strong hydrogen bonds (

). -

Fingerprint Plot: Look for the characteristic "spikes".

-

Sharp Spike (bottom left): Represents the

interaction (the primary anchor). -

Diffuse Region (center): Represents

contacts (cyclohexyl-cyclohexyl packing).

-

Implications for Drug Development[2]

Understanding these patterns allows for proactive risk management in pharmaceutical applications.

Solubility & Dissolution

The formation of strong 1D chains (

-

Recommendation: Screen for hydrates early. The triazole nitrogen is a known "water trap."

Polymorphism Risk

The flexibility of the cyclohexyl ring (chair/boat) combined with the rotation of the hydroxymethyl group creates a High Polymorphism Risk .

-

Risk:[1] A metastable form might rely on a specific cyclohexyl conformation. Upon storage, this could relax to a more stable, less soluble form.

-

Mitigation: Perform slurry experiments in bridging solvents (e.g., IPA/Water) to identify the thermodynamic stable form.

Stability

The

References

-

Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

-

Zhang, Y. L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E, 70(10), o1106. Link

-

Jia, L. H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E, 63, o2348. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link

Sources

Methodological & Application

Application Note & Protocols: (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol as a Versatile N,O-Chelating Ligand in Coordination Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules, serving as a privileged scaffold in medicinal chemistry and a versatile building block in coordination chemistry.[1][2] These five-membered heterocycles, containing three nitrogen atoms, are exceptional ligands due to their multiple coordination sites, which can lead to the formation of mononuclear complexes, polynuclear clusters, and infinite coordination polymers.[3][4][5] The coordination behavior of 1,2,4-triazoles can be finely tuned by altering the substituents on the triazole ring, influencing the electronic properties and steric environment of the resulting metal complexes.[6]

This guide introduces (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol , a novel ligand we will abbreviate as CyTr-MeOH . This ligand is uniquely designed with two key structural features intended to impart specific properties to its metal complexes:

-

A 4-N-cyclohexyl group : This bulky, lipophilic substituent is expected to enhance the solubility of the ligand and its complexes in organic solvents and potentially improve interactions with biological membranes, a desirable trait in drug development.[7]

-

A 3-C-hydroxymethyl (-CH₂OH) group : The inclusion of this group adjacent to the triazole ring introduces a proximate oxygen donor atom. This opens the possibility for the ligand to act not just as a simple monodentate N-donor but as a bidentate N,O-chelating agent, forming a stable five-membered ring with a metal center.

This dual-functionality makes CyTr-MeOH a compelling candidate for exploring new coordination chemistry. The resulting complexes may exhibit unique catalytic, medicinal, or material properties stemming from the interplay between the sterically demanding cyclohexyl group and the N,O-chelating pocket.[8][9] This document provides detailed, validated protocols for the synthesis of CyTr-MeOH and its subsequent coordination with first-row transition metals, along with a discussion of its potential applications.

Part I: Ligand Synthesis Protocol

Principle of Synthesis

The synthesis of 4,5-disubstituted-1,2,4-triazoles often proceeds through the cyclization of an appropriate acylthiosemicarbazide intermediate.[10] For CyTr-MeOH, a logical and robust pathway involves three main stages: (1) Formation of an N-acylthiosemicarbazide from glycolic acid hydrazide and cyclohexyl isothiocyanate; (2) Base-catalyzed intramolecular cyclodehydration to yield the triazole-thione; and (3) Desulfurization to furnish the final hydroxymethyl-triazole product. This multi-step approach provides high yields and allows for straightforward purification of intermediates.[11][12]

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(hydroxyacetyl)-N-cyclohexylhydrazine-1-carbothioamide (Intermediate A)

-

To a stirred solution of glycolic acid hydrazide (10.0 g, 111 mmol) in 150 mL of absolute ethanol in a 250 mL round-bottom flask, add cyclohexyl isothiocyanate (15.7 g, 111 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

-

Upon completion, allow the mixture to cool to room temperature, during which a white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield Intermediate A . (Expected Yield: >90%).

Step 2: Synthesis of 4-cyclohexyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Intermediate B)

-

Suspend Intermediate A (20.0 g, 86.5 mmol) in 200 mL of a 2 M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 6 hours. The suspension will gradually dissolve as the cyclization proceeds.

-

After cooling the solution to room temperature in an ice bath, carefully acidify to pH ~5-6 with concentrated hydrochloric acid. A voluminous white precipitate will form.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture (approx. 80:20) to obtain pure Intermediate B as white needles. (Expected Yield: >85%).

Step 3: Synthesis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CyTr-MeOH)

-

In a 500 mL round-bottom flask, dissolve Intermediate B (15.0 g, 70.3 mmol) in 250 mL of ethanol.

-

Add an aqueous solution of nitric acid (6 M, 150 mL) to the flask.

-

Heat the mixture to reflux for 8 hours. The evolution of brown nitrogen dioxide gas may be observed. Caution: This step should be performed in a well-ventilated fume hood.

-

Cool the reaction mixture and neutralize it by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to afford CyTr-MeOH as a white crystalline solid. (Expected Yield: >70%).

Workflow for Ligand Synthesis

Caption: Synthetic workflow for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol.

Expected Ligand Characterization Data

The identity and purity of the synthesized CyTr-MeOH should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.0-5.5 (t, 1H, -OH), ~4.7 (s, 2H, -CH₂OH), ~4.2-4.4 (m, 1H, N-CH cyclohexyl), ~1.2-2.2 (m, 10H, cyclohexyl -CH₂), ~8.1 (s, 1H, triazole C5-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (triazole C3), ~145 (triazole C5), ~58 (N-CH cyclohexyl), ~55 (-CH₂OH), ~32, ~26, ~25 (cyclohexyl carbons). |

| FT-IR (ATR, cm⁻¹) | 3200-3400 (broad, O-H stretch), 2850-2950 (C-H stretch), ~1550 (C=N stretch), ~1050 (C-O stretch). |

| HRMS (ESI+) | Calculated m/z for [C₉H₁₅N₃O + H]⁺, found value should be within ± 5 ppm. |

Part II: Metal Complexation Protocol

Principle of Coordination

CyTr-MeOH is designed to act as a bidentate ligand, coordinating to a metal center via one of the triazole nitrogen atoms (likely N4, due to steric availability) and the oxygen atom of the hydroxymethyl group. This N,O-chelation forms a thermodynamically stable five-membered ring. The reaction of CyTr-MeOH with labile metal-aqua or metal-halide complexes in a suitable solvent typically results in the displacement of water or halide ligands and the formation of the desired coordination compound.[13][14] The stoichiometry is generally controlled by the ligand-to-metal molar ratio used in the synthesis.

General Protocol for Synthesis of [M(CyTr-MeOH)₂Cl₂] (M = Co(II), Ni(II), Cu(II))

This protocol describes a general method for synthesizing neutral, mononuclear complexes.

-

In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CyTr-MeOH (2.0 mmol) in 30 mL of anhydrous ethanol with gentle heating.

-

In a separate flask, dissolve the appropriate metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) (1.0 mmol) in 15 mL of anhydrous ethanol.

-

Causality Note: Using a 2:1 ligand-to-metal ratio favors the formation of a six-coordinate octahedral complex where two bidentate ligands and two chloride ions saturate the metal's coordination sphere. Anhydrous solvents prevent competition from water for coordination sites.

-

-

Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change should be observed immediately.

-

Attach a condenser and heat the reaction mixture to reflux for 12 hours.

-

After the reflux period, reduce the volume of the solvent to approximately 15 mL using a stream of inert gas or by gentle distillation.

-

Allow the concentrated solution to cool slowly to room temperature, and then store at 4 °C for 24 hours to promote crystallization.

-

Collect the resulting crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).

-

Dry the complex under vacuum. The color of the complex will be characteristic of the metal ion in its specific coordination environment (e.g., pink/purple for Co(II), green/blue for Ni(II), blue/green for Cu(II)).

Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes with CyTr-MeOH.

Self-Validating Characterization of Metal Complexes

Confirmation of successful coordination is achieved by comparing the spectra of the complex with that of the free ligand.

| Technique | Expected Observations & Interpretation |

| FT-IR (ATR, cm⁻¹) | The broad O-H stretch (~3300 cm⁻¹) of the free ligand should sharpen and shift to a higher frequency upon coordination. The C=N stretch (~1550 cm⁻¹) should shift, indicating nitrogen coordination. Appearance of new, low-frequency bands (400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations. |

| UV-Vis (Solution) | Measurement of the electronic spectra will reveal d-d transitions characteristic of the metal ion's geometry (e.g., octahedral Co(II), Ni(II), or a distorted geometry for Jahn-Teller active Cu(II)). |

| Magnetic Susceptibility | The measured magnetic moment (μ_eff) at room temperature can confirm the oxidation state and spin state of the metal center (e.g., high-spin for octahedral Co(II) and Ni(II)). |

| Elemental Analysis | The experimental percentages of C, H, and N should match the calculated values for the proposed formula [M(C₉H₁₅N₃O)₂Cl₂], providing validation of the stoichiometry. |

Part III: Applications and Future Directions

The unique steric and electronic properties of CyTr-MeOH-based metal complexes open avenues for several advanced applications.

Potential Application Pathways

Caption: Logical relationships between ligand structure and potential applications.

-

Homogeneous Catalysis : Many transition metal complexes with N-donor ligands are active catalysts.[9][15] The complexes of CyTr-MeOH could be screened for activity in oxidation catalysis (e.g., alcohol or alkane oxidation) or carbon-carbon bond-forming reactions. The bulky cyclohexyl group may create a specific substrate pocket around the metal center, potentially leading to selectivity, while the robust chelate enhances catalyst stability.

-

Bioinorganic and Medicinal Chemistry : 1,2,4-triazole derivatives and their metal complexes are well-known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8] The enhanced lipophilicity provided by the cyclohexyl group could facilitate membrane transport, making these complexes promising candidates for development as novel therapeutic agents.[16]

-

Materials Science : While this guide focuses on mononuclear complexes, CyTr-MeOH could also function as a bridging ligand, using the N1 and N2 atoms of the triazole ring to link metal centers, particularly when combined with co-ligands like dicarboxylates.[6] This could lead to the formation of 1D, 2D, or 3D coordination polymers with interesting magnetic, porous, or photoluminescent properties.[3][5]

Conclusion

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol (CyTr-MeOH) is a thoughtfully designed ligand that merges the established coordination versatility of the 1,2,4-triazole core with the functional benefits of a sterically demanding cyclohexyl group and an N,O-chelating hydroxymethyl arm. The protocols detailed herein provide a reliable and verifiable pathway for its synthesis and subsequent complexation. The resulting metal complexes are poised for exploration across the fields of catalysis, medicinal chemistry, and materials science, making CyTr-MeOH a valuable addition to the coordination chemist's toolkit.

References

-

Bergamini, F., et al. (2001). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 40(23), 5869–5877. [Link]

-

Arshad, M., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. European Journal of Chemistry, 14(1), 155-164. [Link]

-

Zhang, Y., et al. (2024). Two triazole-based coordination polymers: Synthesis and crystal structure characterization. Inorganic and Nano-Metal Chemistry, 1-8. [Link]

-

Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11(60), 38129-38146. [Link]

-

Beytur, M., & Akyildirim, O. (2022). Complex Studies of 1,2,4-Triazoles. In 1, 2, 4-Triazoles in Current Science. ISRES Publishing. [Link]

-

Lone, I. H., et al. (2023). Metal Complexes of 1,2,4-Triazole Based Ligand: Synthesis, Structural Elucidation, DFT Calculations, Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity Along with Molecular Docking Studies. ResearchGate. [Link]

-

Stroek, W., & Albrecht, M. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

-

Joseph, M. C., Swarts, A. J., & Mapolie, S. F. (2023). Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Coordination Chemistry Reviews, 492, 215317. [Link]

-

Ren, C., et al. (2013). Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies. Dalton Transactions, 42(42), 15091-15101. [Link]

-

Karcz, D., et al. (2021). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 26(18), 5484. [Link]

-

Chylewska, A., et al. (2020). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. Molecules, 25(18), 4238. [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). World Journal of Advanced Research and Reviews, 18(3), 1085-1104. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Medical and Biological Sciences. [Link]

-

Ghotekar, S. K., & Palkar, M. B. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. [Link]

-

Gümrükçüoğlu, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 224-231. [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. [Link]

-

Gao, Y. F., et al. (2024). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct structures of coordination polymers incorporating flexible triazole-based ligand: topological diversities, crystal structures and property studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00021H [pubs.rsc.org]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 11. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 12. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

Application Notes & Protocols: Streamlined One-Pot Synthesis of Cyclohexyl Triazole Alcohols

Introduction: The Significance of Cyclohexyl Triazole Alcohols

In the landscape of modern drug discovery and medicinal chemistry, the 1,2,3-triazole moiety has become a cornerstone scaffold.[1][2][3] Its remarkable stability towards metabolic degradation, capacity for hydrogen bonding, and ability to act as a bioisostere for amide bonds make it an invaluable component in designing novel therapeutic agents.[4][5] When combined with a cyclohexyl group, which enhances lipophilicity and can improve binding affinity with biological targets, and a hydroxyl group, which provides a key site for hydrogen bonding or further functionalization, the resulting cyclohexyl triazole alcohol structures represent a promising class of molecules for drug development. These compounds have shown potential in a wide array of therapeutic areas, including antifungal, anticancer, and antiviral applications.[1][6][7][8]

Traditional multi-step syntheses for these compounds are often plagued by low overall yields, tedious purification processes, and the generation of significant chemical waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, addresses these challenges by enhancing efficiency, improving atom economy, and reducing operational complexity.[9][10][11][12]

This guide provides detailed protocols for the one-pot synthesis of cyclohexyl triazole alcohols, primarily leveraging the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click chemistry" reaction.[3][13][14] We will explore two robust, field-proven methods that begin from readily available starting materials: cyclohexyl halides and cyclohexylamines. The core principle of these protocols is the in situ generation of cyclohexyl azide, which immediately undergoes cycloaddition, thereby avoiding the isolation and handling of potentially hazardous azide intermediates.[9][15]

The Core Synthetic Strategy: In Situ Azide Formation Coupled with CuAAC

The foundation of these protocols is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. While this reaction can occur thermally, the process is often slow and can produce a mixture of regioisomers.[14] The introduction of a copper(I) catalyst dramatically accelerates the reaction, ensures high regioselectivity for the 1,4-isomer, and allows the reaction to proceed under mild, often aqueous, conditions.[13][14]

The key components for the one-pot synthesis of cyclohexyl triazole alcohols are:

-

Cyclohexyl Azide Precursor: A stable, commercially available starting material such as bromocyclohexane or cyclohexylamine.

-

Azide Source: Sodium azide (NaN₃) for substitution reactions or a combination of reagents like tert-butyl nitrite and azidotrimethylsilane (TMSN₃) for conversions from amines.[15]

-

Alkyne Component: An alkyne bearing a hydroxyl group, such as propargyl alcohol or 3-butyn-1-ol, serves as the second key building block.[16][17][18]

-

Cu(I) Catalyst System:

-

Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is commonly used as it is inexpensive and stable.[17][19]

-

Reducing Agent: Sodium ascorbate is the most prevalent reducing agent used to generate the active Cu(I) catalyst in situ from the Cu(II) precursor.[17][19][20]

-

Stabilizing Ligand (Recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended. They stabilize the catalytic Cu(I) species, prevent oxidative degradation, and can significantly improve reaction reliability and efficiency.[19][20]

-

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then coordinates with the azide. A subsequent cyclization step forms a six-membered copper-containing metallacycle, which then undergoes ring contraction to a triazolyl-copper derivative.[14] Final protonolysis releases the 1,2,3-triazole product and regenerates the active catalyst.[14][21]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis from Cyclohexyl Halide

This protocol describes a three-component reaction involving a cyclohexyl halide, sodium azide, and an alkyne alcohol. The causality behind this one-pot procedure lies in the initial Sₙ2 reaction between the halide and sodium azide to generate cyclohexyl azide in situ. This is immediately followed by the CuAAC reaction with the alkyne alcohol without the need for isolation.[9][12] This approach is robust, uses readily available materials, and significantly improves safety by avoiding the handling of pure organic azides.

Caption: Workflow for the one-pot synthesis from a cyclohexyl halide.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve bromocyclohexane (1.0 mmol, 1.0 eq) and propargyl alcohol (1.2 mmol, 1.2 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir until a homogeneous solution is formed.

-

Azide Addition: To the stirred solution, add sodium azide (NaN₃) (1.5 mmol, 1.5 eq).

-

Catalyst Addition: In a separate vial, prepare a catalyst premix by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) and THPTA (0.05 mmol, 5 mol%) in 1 mL of water. Add this solution to the reaction flask.[17]

-

Reaction Initiation: Prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water. Add this solution dropwise to the reaction mixture. A color change may be observed, indicating the formation of the active Cu(I) species.[17]

-

Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Upon completion, add a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) (15 mL) to the flask and stir for 30 minutes to chelate the copper catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure cyclohexyl triazole alcohol.

Protocol 2: One-Pot Synthesis from Cyclohexylamine

Caption: Workflow for the one-pot synthesis from a cyclohexylamine.

Step-by-Step Methodology:

-

Amine Solubilization: In a flame-dried, argon-purged round-bottom flask, dissolve cyclohexylamine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (MeCN) (10 mL).

-

Diazotization: To the stirred solution, add tert-butyl nitrite (t-BuONO) (1.2 mmol, 1.2 eq) and stir for 10 minutes at room temperature.

-

Azidation: Carefully add azidotrimethylsilane (TMSN₃) (1.2 mmol, 1.2 eq) to the reaction mixture. Stir for 1-2 hours at room temperature to allow for the complete formation of cyclohexyl azide.

-

Alkyne Addition: Add the alkyne alcohol (e.g., propargyl alcohol, 1.1 mmol, 1.1 eq) to the flask.

-

Catalyst Addition: Add copper(II) sulfate pentahydrate (0.02 mmol, 2 mol%) followed by sodium ascorbate (0.1 mmol, 10 mol%).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The click reaction is typically faster under these conditions and may be complete within 4-12 hours.

-

Work-up: Upon completion, quench the reaction by adding water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired cyclohexyl triazole alcohol.

Comparative Data Summary

The following table provides a clear comparison of the two protocols, allowing researchers to select the most appropriate method based on available starting materials, safety considerations, and desired reaction conditions.

| Parameter | Protocol 1: From Cyclohexyl Halide | Protocol 2: From Cyclohexylamine |

| Cyclohexyl Precursor | Cyclohexyl bromide/iodide | Cyclohexylamine |

| Azide Source | Sodium Azide (NaN₃) | tert-Butyl Nitrite & TMSN₃ |

| Key Advantage | Uses common, inexpensive reagents. | Avoids metal azides; good for amine starting materials. |

| Catalyst System | CuSO₄ / Sodium Ascorbate / THPTA (optional) | CuSO₄ / Sodium Ascorbate |

| Typical Solvent | t-BuOH / H₂O (1:1), DMSO | Acetonitrile (MeCN) |

| Typical Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |

| Typical Reaction Time | 12 - 24 hours | 5 - 14 hours (total) |

| Average Yield Range | 70 - 90% | 65 - 85% |

| Safety Note | Involves NaN₃ (toxic). | Involves TMSN₃ (handle in fume hood). |

Field-Proven Insights & Troubleshooting

-

Causality of Ligand Use: The Cu(I) catalyst is prone to disproportionation and oxidation to the inactive Cu(II) state. A stabilizing ligand like THPTA chelates the Cu(I) ion, preventing these side reactions and maintaining a high concentration of the active catalyst, leading to more reliable and often faster conversions.[19][20]

-

Solvent Choice Rationale: The use of a biphasic or polar aprotic solvent system is critical. Solvents like t-BuOH/H₂O or DMSO effectively dissolve both the organic substrates (cyclohexyl precursor, alkyne) and the inorganic catalyst components (copper sulfate, sodium ascorbate), ensuring a homogeneous reaction environment.[10][17]

-

Purity of Reagents: The CuAAC reaction can be sensitive to impurities. Ensure the alkyne alcohol is of high purity, as trace metals or other contaminants can interfere with the catalyst.

-

Degassing (Optional): For particularly sensitive substrates or to maximize catalyst lifetime, degassing the solvent by bubbling argon or nitrogen through it for 15-20 minutes before adding reagents can be beneficial to remove dissolved oxygen.

-

Monitoring the Reaction: A simple TLC stain (e.g., potassium permanganate) can be effective for visualizing the alkyne starting material, which typically appears as a distinct spot that is consumed over time.

References

- One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. (n.d.). Synfacts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANdNS6lKqyaV4hsSwWRDeaD6gBh7EcC_K5uP3PacHFA9t9hMVg-Modh3g5aOk2Wp1eavcuokxAIRAtPNuCKBZLBQLpaO6-d8HmasxubNmcmmJZNtYmzANyOZ7AI5gU7I8U2lmrEiRH9IvTKb8G5elUf8HvbUSEdb3-JPwIqpKH-XjAw5V_0hHKHi6IA==]

- One-pot Approach to 4-Vinyl-1,2,3-Triazoles by Cycloaddition of Azides with Propargyl Alcohols Catalyzed by Cu(I)/Ru(III)/TFA. (2012). Ingenta Connect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAUAmN1L3nkXehLSSStKDSjTvwT0KvBx62pTXkgtT-2bWSa3EPtSZQXqW7umqE9JflgH_7M4Qu2m7nonBkxwfEVLSuitcbRmzKLSq6dG1zowKAYVGK7oXdCGC3Yx21JY7Y-T8s1KkU-a2-RBakUL0cSm608Q9U_Hz6TpNk1YQH4NFFPW5F-GV7qL7GKPcA-uZ78LK9gYaipnE=]

- One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf1FytGPPv4MSD6YyA9hgz0LMy6R6jLThghNlVm6661ioW6sBD5fi1tN_Ji2iacBFBwJ5mtW-7S9bwczVz2lwf4vfYI93sJoSrhgALyT3PksGR7fPusSWCN99YCUw1-t00fZPuXSU2qY8EuLEtbHXXt0vgPOhTikaWzoDlR6ey5U6PU4M8J8jd7ycUQhwvWLC_C-_FjaW16TMl6RlZgpYBYSlFMQ5SEyGjY9ic5Ntsy9C4SVq9u2-LZw==]

- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGWl1oCRG2uaEaLVXenuEXskOK-HMGSyLsF1GNlGMRHjsNAfeNklYr1NizWJ89dNfirEweKUVIEA56i2nEP1nikt1gmbvaj24xXAPvXRe1Od7iDjlofQVko4gDjSoQvF1_nVBivQ8IVQvdVGFQ_kCbKMAdaDhnXbmxI0ueQ==]

- Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXtbtpFYrdedQxNM5DV7jFPNRwt9WiaWv3xlQWQ1rzU4vfShlN8O81wWRivFHUVdpu8t_HttZiIJCp8ezZ135Dc64c-jtGOypINoLL6AaXbSsmtJb-5JZlihzz7wxy3yIzMMY=]

- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7-caoB9Tresdpdu17AVj6lWFUJVK0nJbbjEyxWvwuVp6cTnA0ZgU5cvQHXMY7vi_dOhAoqy7G4a1caNcH8mtgu7VX9DP6mtLkTmeeK6JlmxYsCwAUVOq6W81bb6KmvvH15wZ3LLsMQXDjxfovaz290REERd99CBBCN5xF7LTZL_tjzkJBWjF5s61-uMVWyq-b52KHU95A7omSUMYjKSxcwsIFAiH84GX65nXzh19CF29rmxYsVsNtrsXuaGsB4XCLQ0kpPA==]

- Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction... (n.d.). Green Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology - Jena Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvef4X1GyiskGljfNaUHbdZeAyzEtP85DHSxgfp7u5P3quCI7lewsCtxZqO5egftGp-XxIxxZgA8NNfYkzMzicNMTah4G-YLb7Rg4XcTX8Jz9SC9MWmMcNOChgMUUxVgMT3f84Ff4DW00HZqn7oX1fSEprmhF5IvoF6J_6GkyMzo-v6uxk8asWTZfiRjbyxw==]

- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2025). MDPI. [https://vertexaisearch.cloud.google.

- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers... (2022). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvA4jYslPNEq8CWAG2RX8ctWKqI2J8RRVg0sbJM9---d_spnuXVqGbjIvo3Tm_F2xM-MEVHP7HzmqjULdTw-ymTjWCo5EucWrEv2nMsx-RUq4ticdT8-E9-CBlVYLkQ0DXIIiFBolC1ZfqRI=]

- Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13zAW3krbAYXIs-dxUZ3iflesgvkO_8zEQg3cttIaclviTEMp2lB_1ruqsNIBtiNrVUU8LwJtfvCqliMjG4veo8Ho__laRDrJzwlW2lU_imb1WFQ6w8LbOWrQ_h-LT4Y4xHv5KbIWqpWwcdM=]

- Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. (2025). Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Y5rseVkb45vyiRPdew1Y72OwurnJT587YzWnjt9DCMKARuUf-SYHz7n2vz0Hk9nCSyn2bKU8Bugrp9A5Q4YFRh_uneQDjVt6t0wETOt3laQ5jGbmAFY4tj0W1Rd0XgdgCiHpwuI6-2SzbA==]

- Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2022). Lirias. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Kvw3pYA_dYnO6onPEHYVVsZnUo46AvWY6z-q2C5UzGz8OrSgHmR3H2ngqcQdT2b00MNL4w-2NhoQmalPFzM1Dr0QK97F_HeGokgC3WkxcDQj0AisDvXp7X95CAdnd3RhyuOFUjIm5KddRMf8pC_LAi91yOQV8Rw0upxL84xA2UWOQQ==]

- Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones... (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Oabdfg4BbJs_4IW6sYBkIHK_tgR_Jw-yBRs9eHi0hmmolkpjNQq9yRS-Few0LIkCcaf6eDEgaafSGajdS-kJfp4g1UhBUUhN0LU4i929Q3wMzt9WV36EFLIphBIhQrgbb6cHv_WBYt09Nu0=]

- CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH80CathjrRxTv4a_75xWq7rUYQf3W83NkGkd8xP4NdEcz5_3wM5M5hubqRdrQi3JJ-cKfHRAmX56lTZXkJlDpdymVkAWsT4-u4CEnWKfWKMUhaZ16ppBgxj8jb1n6dp6BdGx4axU=]

- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDk0_morrASDAvxpz5lOwsDkclYTROu6FYj4xBtIJk1cPLPazKn32EkcVNYHy7Zv_5i8zPjJIz9XjN_nqa7A7fWr8MFUXrRCEi75IRROTSDq_RkKLUDDNYKoBzX3vmFxFKEEzRygOHkQwVbj10MiXaUewmhTUnmPeo13w7VWkUGkgBJCtJFTLCoD8oQGc29eO0kPfoA1kGWPT7UaUru6u5Kiw043zC9XFANlmxiSpXRZPB2eAtyxDpR0TFOWyA4xZ0YRNWeS8Hlq5JgeY1zMblFw5Sj2UK5A=]

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH99PxSAgq9xAdiDcKXwQucVgetxHzza24QnY7iaPVs4snqz97p10jzemeJc209D4FmhP5_A4a3-W3khuhhdNAG16Wkr3Ni5OvbhVvicQxOBzpgBE2dugMfHTU0Z-u_F_VEOpwUGfscQZ1xOb0JZDsKTqy1m-m7hjTqTPD2_HZ3CxVfO7EdE9a2VGGkem_LIUcOzXk03FDcvoTRQhXfkkempIXcNSNnlTKbRJ_Y3vc=]

- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.

- One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles... (n.d.). Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCPkFlIjmM39t_O5cl7esSuSbTRtFSBHD75FL6FhWF9oIxAR2seU_pUW6s-iR5ek911ioPu-S8bfxVuhxvjItxANEiK96E9YgOp58NqiIkMlYcBFlvmjwRNdihQxKH7B4LGN34nVMLO9wDS0qAZg__y5VX6_8-kQVo1GSaIovX23xQERty3WY7y6CNKJf89zQIETUdGS2XUJbK-9tEPKxfrXPVMUhvnVLBIA-uN8MX6G7764H-fWYs5ANDiq0rZjeIkTwPQGnp_zfQ3AQxK24qRyjPk-qoICQcKE=]

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoXl5qiLE5lW-uP7YxoPSIz-jIJIKbSJyuNmJhq2m0uq-iLHZ-z6Rwnw9HdriN37h8w2QbJJRMdQzB8bRdsLZqCjHhMLrjl7X5HW4Vp0-6hf0cXRrA_jZI5XFNuFQtwWRjLCVzujxfe3j9PXx8Ecjs3bn5ld7YIRZpdayzHjMxug==]

- One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpE5Gtf2w2uSVn_rXpmhUTNOYygD_G-_I7YaR47ripdA3t8pivf6qDIRCklMAmLVVPEY-K9RZv686lo_56XpGEfBgCS6_XoisYqKrxfIWbPZIBnsbVviPqYnIeecUct2fuJK7XaAURbhieVw=]

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2023). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpClM6E2erlBrvEsVMeZd5GiRBdVzAxauVgI54IDEaGOWVom3EErkbDHR_gqTTQGc94TJY_5wVdeOl4TsnIjRYAXC59ryjZVMA2LMk_E7hhCSZAnHSZUdh2D2BgeIXqUHAVWf7XbCbO0PYXdo=]

- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmaV02InMr53Go52LOue3hXh4WEEYupQcIA3hT0BShbt9zQ_ug8MOcjqV9BbepsLLrVzcdAvWFK2l1cNhBsjyiTecAQh4iZeWOUMy4cC6o7s8PNUuaFl21mKteOTmon2uEC8bb3vRdw8kbEcRHQVZaTDI4ZY4639xAezpWJg6rii9NxcNTmojyt-ZjaGVuFHDg4IS26ZdjC5-kAiHvEzQxOHt7ZTBs5zqnZT-XUHnPxgPEB8c14bF5zIQNYpR3GTP0w_S1I8-5gThSKLg=]

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5u02o0_q0TsLTE-9w07lFJCPencgvFpG4BguoI_PXuNCltF1B6z49yBce_sgGLVpLC9KAFnQ0tYUmvogzqRWHliaB6A6WZ5GAqGNvY_A5QmdXj0JIhIqobtLzXuNev4Hj23H6Q5yMf2DLPIE9RNAIDlczwd0eR2jyiPO3YGxJ1XpxS-QhoyGLY7NHUnir7lj9Bwck5TXZWU7BJ5Xx]

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Drug Delivery and Therapeutics. [https://vertexaisearch.cloud.google.

- A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids... (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEDSlxBh2K8UCX4oWTWktSjiu-mOOzZ8yVg4mQEQ_12J8m50orhMf9rE9CK6g5s9lLGVDTSisLxIyeB6BPXXrwzMwTBrv3ZUGxhmg2y-2PHjmfqP2avp4diQvHSHjgakvlD2TTTB-swUoAI5Y=]

- Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (2016). TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMZ-8HfMpLsiMyCK-L84_pQ80k5lJy3YZ1TDScAEpn5W7aJH7FQJWoCI5GP41imdTkngXjXZfh8pvrChohMW5uNRw4ntn5EaN5yYOjE26jgcAeIRAKSm3J3B7Mtd0HDL0E0aJkZNxipESzL0P8mEWaKZDqepIekyQGVBh3lC2r9smCBLe5QCYpAYvhkHEaNQ35KGngpfsNehIkZTPnscm0R0FK-ha]

- Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (2007). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAjIlpcbJ4oXcioGBgfjHG17_t6ZS_PQrDTbrYRfNf8JS2UWDpwJ5Z-YeNKDxr3X0g9LkxJWhN5ZEI8TPMzNn0XBbOJ_AXbddzp7SDAHs_RO3u5c4PNNtL0s1q3H4zYrW8tyYlrn9SI4jujbuYHH8P474eWw==]

- Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. (2011). Chapman University Digital Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQahKDw8iFH-863BJmXIdbcp_D7bBGAL3pV3Am0-wHUFWUsvF8iyOqYswns0X2vTlo3RvKiNKgCJDjBsY3zgk5px0NJuB6USjAClJNkQCXMeM_tJiNilXKNBevBlcDs909bovuV10N-J8PzAtMSVbupOYI0VFUfuIcYlY_ZUgbXfUlmUcsrcR3fkC7SD4w0kCZVeiSlvd7Eg==]

Sources

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. youtube.com [youtube.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. jenabioscience.com [jenabioscience.com]

- 21. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

Application Notes & Protocols: Strategic Crystallization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Abstract

This document provides a comprehensive guide to the crystallization of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol, a molecule of interest in pharmaceutical development. Crystallization is a critical downstream process that dictates purity, stability, and handling properties of an active pharmaceutical ingredient (API) or intermediate. The unique amphiphilic nature of the target molecule, possessing a polar triazole-methanol head and a non-polar cyclohexyl tail, presents specific challenges and opportunities for crystallization. These protocols are designed for researchers, chemists, and process development scientists, offering a detailed exploration of solvent screening, method selection, and troubleshooting. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to rationally adapt and optimize these methods for their specific needs.

Introduction: The Critical Role of Crystallization

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, found in numerous drugs due to its metabolic stability and ability to engage in hydrogen bonding.[1][2] (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol combines this important heterocycle with a bulky lipophilic group and a hydrogen-bonding methanol arm. The final solid-state form of this compound is paramount. Proper crystallization not only serves as a powerful purification step, removing process impurities and potential isomers, but also allows for the isolation of a specific, stable crystalline form (polymorph).[3][4] Controlling polymorphism is essential, as different polymorphs can exhibit significant variations in solubility, bioavailability, and stability.

This guide provides a foundational strategy for developing a robust crystallization process for this target molecule, starting from fundamental principles and progressing to detailed, actionable laboratory protocols.

Molecular Structure & Physicochemical Considerations

A rational crystallization strategy begins with an analysis of the target molecule's structure.

-

Polar Region: The 1,2,4-triazole ring and the exocyclic methanol group are rich in hydrogen bond donors (N-H, O-H) and acceptors (N). This region will dominate interactions with polar solvents like alcohols, water, and acetonitrile.

-

Non-Polar Region: The cyclohexyl group is a bulky, non-polar aliphatic moiety. It will favor interactions with non-polar or moderately polar solvents such as toluene, heptane, or ethers.

-

Amphiphilic Nature: The combination of these two regions means that solvent selection is not straightforward. A single solvent may not be ideal. Molecules with both polar and non-polar groups can pose challenges, often requiring solvent mixtures to achieve the desired solubility profile.

| Property | Predicted Characteristic | Implication for Crystallization |

| Hydrogen Bond Donors | 2 (N-H on triazole, O-H on methanol) | Strong interactions with protic solvents (e.g., methanol, ethanol). Potential for self-association into stable crystal lattices. |

| Hydrogen Bond Acceptors | 3 (N atoms on triazole) | Promotes solubility in polar solvents and contributes to lattice energy. |

| Polarity | Amphiphilic (Polar head, non-polar tail) | Requires careful solvent screening; single solvents may lead to high solubility (no crystallization) or insolubility. Mixed solvent systems are highly recommended.[5][6] |

| Conformational Flexibility | High (Cyclohexyl ring, C-C bond) | May lead to multiple accessible crystalline forms (polymorphism). Cooling rate can influence which form nucleates. |

Strategic Approach to Crystallization Development

Our strategy is a multi-step process designed to efficiently identify suitable crystallization conditions. The choice of method depends on the material's properties and the quantity available.

Caption: Workflow for selecting a suitable crystallization method.

Foundational Step: Solvent Screening

The cornerstone of any crystallization protocol is selecting the right solvent or solvent system. The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below.[7]

Screening Solvents:

| Solvent | Polarity | Boiling Point (°C) | Expected Role & Rationale |

| Methanol | Polar Protic | 65 | Primary Solvent . Likely to dissolve the compound due to strong H-bonding. Good for cooling crystallization.[8] |

| Ethanol | Polar Protic | 78 | Primary Solvent . Similar to methanol but less volatile, making it excellent for slow evaporation. Often used for triazoles.[9][10] |

| Isopropanol | Polar Protic | 82 | Primary Solvent . Lower polarity than ethanol, may offer a better solubility gradient. |

| Acetonitrile | Polar Aprotic | 82 | Primary Solvent . Can dissolve polar compounds without H-bond donation. Can be used in mixtures.[11] |

| Ethyl Acetate | Mid-Polarity | 77 | Co-solvent / Anti-solvent . May dissolve the compound when hot, but its ester group is a weaker H-bond acceptor. |

| Toluene | Non-Polar | 111 | Anti-solvent . Unlikely to dissolve the polar head, useful for anti-solvent methods. |

| Heptane/Hexane | Non-Polar | 98 / 69 | Anti-solvent . Excellent for precipitating the compound from a more polar solution.[6] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Evaporation

-

Principle: This technique is ideal for thermally stable compounds that are highly soluble in a volatile solvent. Supersaturation is achieved gradually as the solvent evaporates, promoting the growth of large, high-quality crystals.[12] It is a simple and effective method, particularly for obtaining initial crystals for seeding or analysis.[9]

-

Materials:

-

Crude (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

-

Screening solvent (Ethanol or Acetonitrile are good starting points)

-

Glass vial (e.g., 4 mL) with a screw cap or aluminum foil

-

Filter pipette or syringe filter (0.45 µm PTFE)

-

-

Step-by-Step Methodology:

-

Place approximately 10-20 mg of the crude material into the vial.

-

Add the chosen solvent dropwise at room temperature until the solid completely dissolves. Aim for the minimum volume necessary.

-

Filter the solution into a clean vial using the filter pipette to remove any insoluble impurities.

-

Cover the vial. To control the evaporation rate, either loosely screw on the cap or cover with aluminum foil and pierce 1-3 small holes with a needle.

-

Place the vial in an undisturbed, vibration-free location.

-

Monitor daily for crystal growth. The process can take anywhere from one day to several weeks.

-

-

Troubleshooting:

-

Oil Formation: The compound may be too soluble in the chosen solvent. Repeat the experiment using a slightly less polar solvent or a solvent mixture.[13]

-

No Crystals: The solution may not be sufficiently concentrated. Allow more solvent to evaporate by adding another hole to the foil or slightly loosening the cap.

-

Protocol 2: Cooling Crystallization

-

Principle: This is the most common industrial method. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.[7] By preparing a saturated solution at high temperature and then cooling it slowly, supersaturation is induced, leading to crystallization.

-

Materials:

-

Crude material

-

Screening solvent (Methanol or Isopropanol are good starting points)

-

Erlenmeyer flask with a loose-fitting stopper (e.g., glass bead or watch glass)

-

Hot plate with stirring

-

Insulated container (e.g., Dewar flask or beaker wrapped in glass wool)

-

Ice bath

-

Buchner funnel and filter paper

-

-

Step-by-Step Methodology:

-

Place the crude material in the Erlenmeyer flask with a stir bar.

-

Add a small amount of the chosen solvent and begin heating to near its boiling point with gentle stirring.

-

Continue adding solvent in small portions until the solid just dissolves completely. This creates a saturated solution.

-

Remove the flask from the heat and place it into the insulated container to allow for slow cooling to room temperature. Rapid cooling often leads to small, impure crystals.

-

Once at room temperature, the flask can be transferred to an ice bath for 30-60 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Allow the crystals to dry under vacuum.

-

-

Troubleshooting:

-

Premature Crystallization: If crystals form on the flask walls while hot, too little solvent was used. Add a small amount of hot solvent to redissolve and then proceed with cooling.

-

No Crystals Upon Cooling: The solution is not saturated. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again. Scratching the inside of the flask with a glass rod can help induce nucleation.[14]

-

Protocol 3: Vapor Diffusion

-

Principle: This is an excellent method for obtaining very high-quality crystals from milligram quantities of material, making it ideal for X-ray diffraction analysis.[12] The compound is dissolved in a "good" solvent, and this solution is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Materials:

-

Crude material

-

A "good" solvent (e.g., Methanol)

-

A volatile "anti-solvent" (e.g., Heptane or Diethyl Ether)

-

Small inner vial (e.g., 2 mL)

-

Larger outer vial or jar with a tight-sealing lid (e.g., 20 mL scintillation vial)

-

-

Step-by-Step Methodology:

-

Dissolve 5-10 mg of the crude material in a minimal amount of the good solvent in the small inner vial.

-

Pour a small amount (e.g., 1-2 mL) of the anti-solvent into the larger outer vial.

-

Carefully place the open inner vial inside the outer vial. Ensure the liquid levels are such that the vials will not tip or mix directly.

-

Seal the outer vial tightly and leave it in an undisturbed location.

-

Crystals should form in the inner vial over several days.

-

Caption: Schematic of the vapor diffusion crystallization method.

Characterization and Validation

Successful crystallization should be validated by appropriate analytical techniques:

-

Visual Microscopy: The simplest check. Well-defined shapes (plates, needles, prisms) are a good indicator of crystallinity.

-

Powder X-ray Diffraction (PXRD): The definitive technique to confirm crystallinity. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the crystalline solid. A sharp melting endotherm is characteristic of a pure crystalline substance.

References

- Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.

- MDPI. (2023, November 30).

- Benchchem.

- ACS Publications. (2022, November 14).

- PMC. (2023, October 7).

- University of Florida, Center for X-ray Crystallography. How to Grow Crystals.

- Sci-Hub. (2008).

- Quora. (2017, February 2).

- BenchChem. Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.

- Organic Chemistry teaching resources. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.

- CORE. (2010, October 18).

- ResearchGate. (2019, March 20).

- University of Montreal.

- Digital Repository. (2018, July 1).

- ACS Publications. (2019, November 5).

- University of Florida, Center for X-ray Crystallography. (2015, April 28). How To Grow Crystals.

- PMC. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.

- YouTube. (2024, January 5).

- ResearchGate.

- Google Patents. (1998). Crystalline form of a bis 1,2,4-triazole compound.

- Bentham Science. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.

- ResearchGate. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. unifr.ch [unifr.ch]

- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]

Troubleshooting & Optimization

Technical Support: Recrystallization Optimization for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

Case ID: REC-TZ-04CY Status: Active Guide Department: Process Chemistry & Purification Support[1]

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because standard recrystallization protocols for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol are resulting in poor yields, oiling out, or sticky amorphous solids.[1]

The Root Cause: This molecule presents a classic "Amphiphilic Conflict."

-

The Hydrophilic Head: The 1,2,4-triazole ring and the hydroxymethyl group (-CH2OH) are highly polar and capable of strong hydrogen bonding.

-

The Lipophilic Tail: The cyclohexyl group is bulky and hydrophobic.

The Solution: You cannot use purely polar solvents (like water) or purely non-polar solvents (like hexane). You must select a "Bridging Solvent" or a specific Binary System that accommodates both domains simultaneously at high temperatures but discriminates at low temperatures.

Module 1: Solvent Selection Strategy

The "Polarity Sandwich" Approach

Based on Hansen Solubility Parameters (HSP), the ideal solvent for this compound must have a moderate dipole moment but significant hydrogen bonding capability.

| Solvent Class | Suitability | Technical Notes |

| Alcohols (Class 2/3) | High | Ethanol (EtOH) and Isopropanol (IPA) are the gold standards here.[1] The hydroxyl group engages the triazole/methanol moiety, while the alkyl chain interacts with the cyclohexyl ring. |

| Esters | Moderate | Ethyl Acetate (EtOAc) is excellent if the compound is contaminated with very polar impurities. However, solubility might be too high, requiring an anti-solvent (Heptane). |

| Water | Anti-Solvent Only | The cyclohexyl group makes this compound sparingly soluble in water. Use water only to force precipitation from alcohols. |

| Chlorinated | Avoid | DCM/Chloroform often solubilize the compound too well at room temperature, leading to poor recovery yields. |

Visualizing the Selection Logic

Use the following decision tree to select your solvent system based on your specific impurity profile.

Figure 1: Solvent System Decision Tree based on impurity profile.

Module 2: Troubleshooting Common Failures

Issue 1: "The compound is Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: As the hot solution cools, droplets of oil form instead of crystals. The oil eventually solidifies into a sticky gum. Mechanism: The solution enters a metastable region where the "liquid-liquid spinodal" curve lies above the solubility curve.[1] This is common when the melting point of the solid is depressed by impurities (solvated melt).

Corrective Actions:

-

Increase Solvent Volume: You are likely too concentrated. Dilute by 10-15%.[1]

-

Raise the Temperature of the Anti-Solvent: If adding water to ethanol, ensure the water is hot (60°C). Adding cold water shocks the system, causing rapid oiling.

-

Seeding is Mandatory: Add seed crystals at 5-10°C below the saturation temperature. This bypasses the nucleation energy barrier.

Issue 2: "The crystals are colored (Yellow/Brown)"

Symptoms: The product should be white/off-white, but remains yellow. Mechanism: Triazole synthesis often involves sulfur intermediates (thiosemicarbazides) or oxidation byproducts that are highly conjugated and sticky.

Corrective Actions:

-

Activated Carbon Treatment:

-

Dissolve crude in boiling Ethanol.

-

Add Activated Carbon (5-10 wt%) .[1]

-

Stir at reflux for 15 minutes.

-

Critical: Filter through Celite/diatomaceous earth while boiling hot . If it cools during filtration, the product will crystallize in the filter cake.

-

Module 3: Validated Experimental Protocol

Protocol ID: SOP-TZ-CRYST-01 Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >98% (HPLC)[1]

Step-by-Step Workflow

-

Dissolution:

-

Place 10.0 g of crude (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol in a 250 mL round-bottom flask.

-

Add Ethanol (Absolute) in 5 mL portions while heating to reflux (approx. 78°C).

-

Target: Use the minimum volume required to dissolve the solid completely at reflux. (Estimated ~30-50 mL).[1]

-

-

Clarification (Optional but Recommended):

-

If insoluble particles are visible, perform a hot filtration through a pre-warmed glass funnel.

-

-

Nucleation Control:

-

Remove from heat. Let the solution cool slowly to ~60°C.

-

Add Warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 mL of Ethanol to clear the solution back to transparent.[1]

-

-

Crystallization:

-

Add Seed Crystals (approx. 5-10 mg).[1]

-

Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours. Agitation at this stage promotes oiling; let the lattice form slowly.

-

Once a heavy crop of crystals forms, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

-

-

Isolation:

-

Filter under vacuum (Buchner funnel).

-

Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio). Do not wash with pure ethanol, or you will redissolve the product.

-

Process Visualization

Figure 2: Validated workflow for Ethanol/Water recrystallization.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Acetone is a Class 3 solvent and is acceptable, but it has a lower boiling point (56°C) than Ethanol. This limits the solubility differential between hot and cold, potentially lowering your recovery yield. Ethanol (BP 78°C) allows for a wider temperature swing.

Q: My product smells like sulfur. How do I fix this? A: This indicates residual thio-precursors.[1] The standard recrystallization may not remove them if they co-crystallize.

-

Fix: Perform a "slurry wash" before recrystallization. Suspend the solid in cold dilute NaOH (0.1 M) for 10 minutes, filter, wash with water, and then recrystallize from Ethanol. The base keeps thiol impurities soluble in the aqueous phase.

Q: What is the drying temperature? A: Dry at 50-60°C under vacuum. Ensure the vacuum is <50 mbar to remove water trapped in the lattice. Do not exceed 80°C initially to avoid melting if the crystal solvate lowers the melting point.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent classes).

-

Wypych, G. (2019). Handbook of Solvents. ChemTec Publishing. (Source for Hansen Solubility Parameters of Ethanol/Triazoles).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical basis for solvating amphiphilic heterocycles).

-

Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Best practices for seeding and preventing oiling out).

Sources

Technical Support Center: Resolving Solubility Issues of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol in Aqueous Media

Welcome to the technical support center for (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this compound in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established scientific principles.